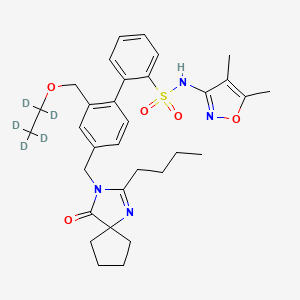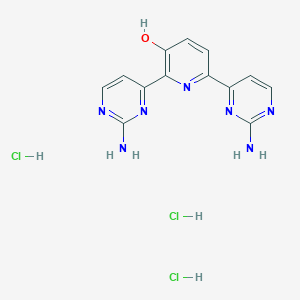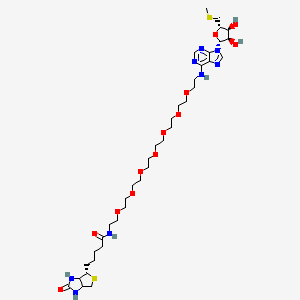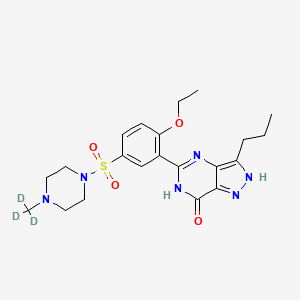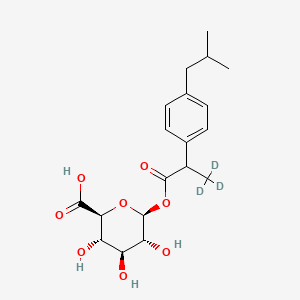
Ibuprofen acyl-|A-D-glucuronide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ibuprofen acyl-|A-D-glucuronide-d3 is a deuterium-labeled derivative of Ibuprofen acyl-|A-D-glucuronide. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The deuterium labeling allows for more precise tracking and analysis in various experimental settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ibuprofen acyl-|A-D-glucuronide-d3 involves the incorporation of deuterium into the ibuprofen molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving high-throughput techniques such as HPLC-MS/MS for quantification and purification .
Analyse Des Réactions Chimiques
Types of Reactions
Ibuprofen acyl-|A-D-glucuronide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Ibuprofen acyl-|A-D-glucuronide-d3 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of ibuprofen.
Biology: Investigating the interactions of ibuprofen metabolites with biological macromolecules.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of ibuprofen in the human body.
Industry: Developing more effective and safer NSAIDs by studying the metabolic profiles of ibuprofen derivatives
Mécanisme D'action
Ibuprofen acyl-|A-D-glucuronide-d3 exerts its effects through the same mechanisms as ibuprofen. It inhibits the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling allows for more precise tracking of the compound’s interactions with COX enzymes and other molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ibuprofen acyl-|A-D-glucuronide: The non-deuterated version of the compound.
Ibuprofen: The parent compound, widely used as an NSAID.
Paracetamol β-D-glucuronide: Another glucuronide derivative used in similar research applications
Uniqueness
Ibuprofen acyl-|A-D-glucuronide-d3 is unique due to its deuterium labeling, which allows for more precise and accurate tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C19H26O8 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1/i3D3 |
Clé InChI |
ABOLXXZAJIAUGR-CQVOXNJLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


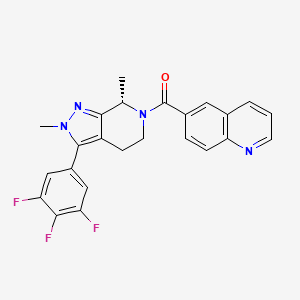
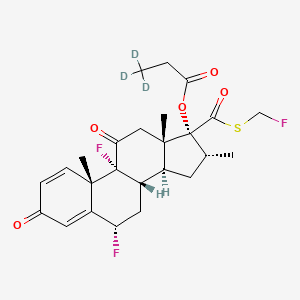
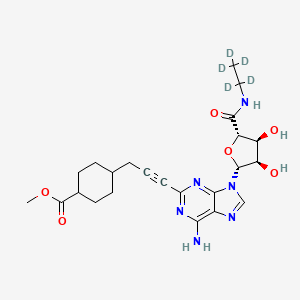

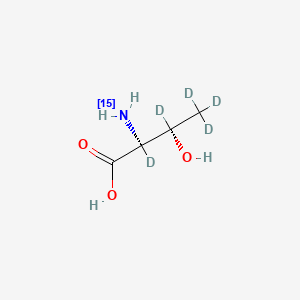

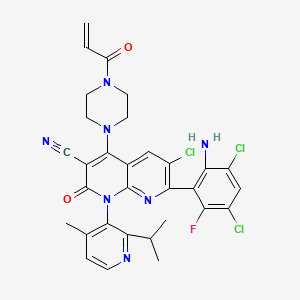
![(Z)-N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]icos-11-enamide](/img/structure/B12419433.png)
